molecular formula C₂₆H₂₆D₉FO₆ B1154292 9α-Fluoroprednisolone 17-Valerate-d9

9α-Fluoroprednisolone 17-Valerate-d9

Cat. No.: B1154292
M. Wt: 471.61
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9α-Fluoroprednisolone 17-Valerate-d9 is a deuterated synthetic glucocorticoid derivative designed to enhance metabolic stability. It is structurally derived from 9α-fluoro-16β-methylprednisolone 17-valerate (betamethasone 17-valerate, CAS 2152-44-5) by replacing nine hydrogen atoms with deuterium in the valerate ester group . The deuterium substitution aims to prolong the compound’s half-life by reducing cytochrome P450-mediated metabolism, a strategy validated in deuterated drugs like deutetrabenazine .

Properties

Molecular Formula

C₂₆H₂₆D₉FO₆

Molecular Weight

471.61

Synonyms

9-Fluoro-11β,17,21-trihydroxy-pregna-1,4-diene-3,20-dione 17-valerate-d9;  9-Fluoro-11β,17,21-dihydroxy-pregna-1,4-diene-3,20-dione 17-valerate-d9; 

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

The table below compares 9α-Fluoroprednisolone 17-Valerate-d9 with key analogs:

Compound Molecular Formula Molecular Weight Substituents Key Properties
This compound C27H29D9F O7 (est.) ~509.6 9α-F, 16β-CH3, 17-valerate-d9 Enhanced metabolic stability; likely low water solubility .
Betamethasone 17-Valerate C27H37FO7 500.58 9α-F, 16β-CH3, 17-valerate White powder; stable in air; sparingly soluble in water .
6α,9α-Difluoroprednisolone 17-Acetate C23H28F2O6 438.46 6α-F, 9α-F, 17-acetate White solid; soluble in DMSO, methanol .
Difluprednate C27H34F2O7 508.55 6α-F, 9α-F, 17-butyrate, 21-acetate Potent anti-inflammatory; used topically for ocular inflammation .
9α-Fluoro Prednisolone 17-Butyrate-21-acetate C27H35FO7 490.56 9α-F, 17-butyrate, 21-acetate Dual esterification enhances lipophilicity .

Notes:

  • Deuterium in 17-Valerate-d9 increases molecular weight by ~9 Da compared to non-deuterated valerate.
  • Longer ester chains (e.g., valerate vs. acetate) improve lipid solubility and tissue retention .

Pharmacological Activity

Anti-inflammatory Potency:
  • Difluprednate (6α,9α-difluoro + dual esters): Exhibits 1.5–3× higher potency than betamethasone valerate due to dual fluorination and ester optimization .
  • Betamethasone 17-Valerate : Moderate potency; widely used in dermatitis for its balance of efficacy and safety .
  • This compound : Expected to retain anti-inflammatory activity of the parent compound, with prolonged duration due to deuterium .
Metabolic Stability:
  • Deuteration at the 17-valerate position likely reduces first-pass metabolism, extending half-life. For example, deuterated estradiol valerate-d9 shows ~2× longer half-life than non-deuterated forms .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.